![molecular formula C35H42N4O7S B8057388 Fmoc-N-Pbf-L-HomoArginine](/img/structure/B8057388.png)
Fmoc-N-Pbf-L-HomoArginine
Overview
Description
Fmoc-N-Pbf-L-HomoArginine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a fluorenylmethoxycarbonyl group, and a hexanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Pbf-L-HomoArginine typically involves multiple steps, including the formation of the benzofuran and fluorenylmethoxycarbonyl intermediates, followed by their coupling with the hexanoic acid chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to optimize the efficiency and scalability of the process. These methods aim to produce the compound in high quantities while maintaining consistent quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Pbf-L-HomoArginine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs .
Scientific Research Applications
Chemistry
In synthetic chemistry, Fmoc-N-Pbf-L-HomoArginine is primarily utilized for synthesizing complex peptides and proteins. The incorporation of homoarginine residues enhances the stability and bioactivity of peptides, making them suitable for various applications in research and industry.
Biology
This compound is instrumental in biological research where peptides containing homoarginine are studied for their roles in enzyme inhibition and receptor binding. These peptides are synthesized for various assays to investigate their biological interactions and mechanisms.
Case Studies:
- Enzyme Inhibition: Research has shown that peptides containing homoarginine can effectively inhibit specific enzymes, thereby providing insights into potential therapeutic targets .
- Receptor Binding: Studies have demonstrated that the structural modifications introduced by homoarginine can alter binding affinities to receptors, which is critical for drug design .
Medicine
In medicinal chemistry, peptides synthesized using this compound are explored for therapeutic applications. These include:
- Cancer Treatment: Peptides designed with this compound have been investigated as potential inhibitors of cancer-related pathways, such as the VEGF-A165/NRP-1 interaction, which plays a significant role in tumor angiogenesis .
- Infectious Diseases: The compound's unique properties allow for the development of novel therapeutic agents targeting various infectious diseases .
Industry Applications
In the pharmaceutical industry, this compound is utilized in developing peptide-based drugs and diagnostic tools. Its compatibility with standard SPPS protocols streamlines the synthesis process, making it an attractive option for researchers looking to develop new therapeutics quickly and efficiently .
Mechanism of Action
The mechanism of action of Fmoc-N-Pbf-L-HomoArginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fmoc-N-Pbf-L-HomoArginine include:
- Compounds containing benzofuran rings with different substituents .
- Fluorenylmethoxycarbonyl derivatives with varying side chains .
- Hexanoic acid derivatives with different functional groups .
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Introduction
Fmoc-N-Pbf-L-HomoArginine is a specialized amino acid derivative extensively utilized in peptide synthesis and drug development. Its unique chemical structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) moiety, enhances its biological activity and stability. This article explores its biological properties, applications in research, and relevant case studies.
1. Peptide Synthesis
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptides with high specificity and purity. This property is crucial for synthesizing therapeutic peptides that require precise structural configurations for biological activity .
2. Drug Development
The compound has shown potential in developing new pharmaceuticals, particularly those targeting specific biological pathways. Its structural modifications enhance the metabolic stability of peptide analogs, making them suitable candidates for therapeutic applications. For instance, analogs incorporating homoarginine have demonstrated improved plasma half-lives and hypotensive effects in vivo .
3. Bioconjugation
The sulfonyl group in this compound facilitates bioconjugation processes, enabling the attachment of biomolecules such as antibodies or drugs to enhance targeted delivery systems. This capability is particularly valuable in cancer therapy, where targeted drug delivery can improve treatment efficacy while minimizing side effects .
4. Protein Interactions
Research indicates that this compound aids in studying protein-protein interactions. Its incorporation into peptide sequences can influence binding affinities and interaction dynamics, providing insights into cellular mechanisms and potential therapeutic targets. For example, studies have shown that modifications using this compound can enhance the inhibitory activity of peptides against vascular endothelial growth factor (VEGF) receptors .
Case Study 1: Metabolic Stability of Apelin Analogues
A study investigated the incorporation of homoarginine into apelin analogues to enhance their metabolic stability and hypotensive effects. The modified peptides displayed up to a 340-fold increase in plasma half-life compared to native forms, suggesting significant potential for cardiovascular therapies .
Case Study 2: Inhibition of VEGF-A165/NRP-1 Complex
Research on peptidomimetic inhibitors highlighted the role of this compound derivatives in inhibiting the VEGF-A165 binding to neuropilin-1 (NRP-1). The study found that substitutions with homoarginine led to increased stability and activity of the inhibitors, demonstrating its utility in cancer therapeutics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-6-[carbamimidoyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39(33(36)37)17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H3,36,37)(H,38,42)(H,40,41)/t29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYYRTZYDRTNX-LJAQVGFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(CCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(CCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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